molecular formula C17H27N3O2 B13818527 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine

Cat. No.: B13818527
M. Wt: 305.4 g/mol
InChI Key: WDXXUJZDWWVICV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine typically involves the reaction of 4-aminobenzylamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxycarbonylamino-1-(4-nitrobenzyl)piperidine
  • 4-Tert-butoxycarbonylamino-1-(4-methylbenzyl)piperidine
  • 4-Tert-butoxycarbonylamino-1-(4-chlorobenzyl)piperidine

Uniqueness

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its tert-butoxycarbonyl group provides stability and protection during synthesis, making it a valuable compound in organic chemistry .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[1-[(4-aminophenyl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12,18H2,1-3H3,(H,19,21)

InChI Key

WDXXUJZDWWVICV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)N

Origin of Product

United States

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